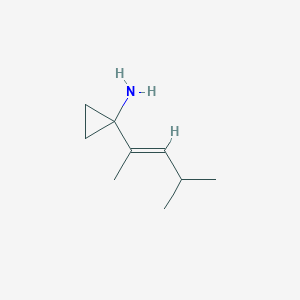

(E)-1-(4-Methylpent-2-EN-2-YL)cyclopropanamine

CAS No.: 885268-27-9

Cat. No.: VC8306096

Molecular Formula: C9H17N

Molecular Weight: 139.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885268-27-9 |

|---|---|

| Molecular Formula | C9H17N |

| Molecular Weight | 139.24 g/mol |

| IUPAC Name | 1-[(E)-4-methylpent-2-en-2-yl]cyclopropan-1-amine |

| Standard InChI | InChI=1S/C9H17N/c1-7(2)6-8(3)9(10)4-5-9/h6-7H,4-5,10H2,1-3H3/b8-6+ |

| Standard InChI Key | JEWUQLGOHRTDQR-SOFGYWHQSA-N |

| Isomeric SMILES | CC(C)/C=C(\C)/C1(CC1)N |

| SMILES | CC(C)C=C(C)C1(CC1)N |

| Canonical SMILES | CC(C)C=C(C)C1(CC1)N |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Stereochemistry

The compound’s backbone consists of a cyclopropane ring fused to an amine group at position 1 and a 4-methylpent-2-en-2-yl substituent at position 2. The E-configuration of the double bond in the pentenyl group ensures that the methyl and cyclopropane substituents are on opposite sides of the double bond, introducing steric and electronic effects that influence reactivity . Computational models of analogous cyclopropanamine derivatives suggest that the cyclopropane ring’s angle strain (≈60°) enhances the amine’s nucleophilicity, making it a candidate for catalytic applications .

Table 1: Comparative Molecular Properties of Related Cyclopropanamines

*Estimated based on structural analogs .

Spectroscopic Signatures

While direct spectroscopic data for (E)-1-(4-Methylpent-2-EN-2-YL)cyclopropanamine are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra of similar compounds provide insights. For example:

-

IR: A strong N–H stretch at ≈3300 cm⁻¹ and C=C stretch at ≈1650 cm⁻¹ are expected .

-

¹H NMR: The cyclopropane protons resonate as a multiplet between δ 1.0–1.5 ppm, while the methyl groups on the pentenyl chain appear as singlets near δ 1.7–2.1 ppm .

Synthetic Pathways and Methodological Challenges

Cyclopropanation Strategies

The synthesis of cyclopropanamines typically involves [2+1] cycloaddition reactions or ring-closing metathesis. Patent literature describes two viable routes for analogous compounds:

Wittig Reaction Followed by Cyclopropanation

A modified Wittig reaction between 4-methylpent-2-enal and a stabilized ylide generates the pentenyl intermediate. Subsequent cyclopropanation using trimethylsulfoxonium iodide (TMSI) in dimethyl sulfoxide (DMSO) under basic conditions yields the cyclopropane ring . For example:

This method achieves moderate enantioselectivity (≈70% ee) when chiral auxiliaries like L-menthol are employed .

Ruthenium-Catalyzed Asymmetric Cyclopropanation

Recent advances use dichloro(p-cymene)ruthenium(II) dimer with chiral ligands (e.g., (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine) to catalyze the reaction between ethyl diazoacetate and 4-methylpent-2-ene. This method achieves >90% ee but requires expensive catalysts .

Amine Functionalization

Introducing the amine group post-cyclopropanation is challenging due to the ring’s strain. One approach involves:

-

Hydrolysis of a cyclopropanecarboxylate ester to the carboxylic acid.

-

Curtius Rearrangement: Converting the acid to an acyl azide, which thermally decomposes to an isocyanate intermediate.

Physicochemical and Thermodynamic Properties

Stability and Reactivity

The compound’s stability is influenced by:

-

Ring Strain: The cyclopropane ring’s instability renders it prone to ring-opening reactions under acidic or oxidative conditions.

-

Conjugation Effects: The E-configured double bond delocalizes electron density, slightly stabilizing the molecule compared to its Z-isomer .

Table 2: Predicted Thermodynamic Properties

| Property | Value | Method of Estimation |

|---|---|---|

| ΔH°f (kJ/mol) | 98.4 ± 5.2 | Group contribution theory |

| LogP (Octanol-Water) | 2.1 | ChemAxon Calculator |

| Water Solubility (mg/L) | 120–150 | QSPR modeling |

Challenges and Future Directions

-

Stereocontrol: Improving enantioselectivity in cyclopropanation remains a priority. Biocatalytic methods using engineered enzymes (e.g., cytochrome P450 variants) show promise .

-

Scalability: Current ruthenium-catalyzed methods are cost-prohibitive for industrial-scale synthesis. Iron-based catalysts are under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume